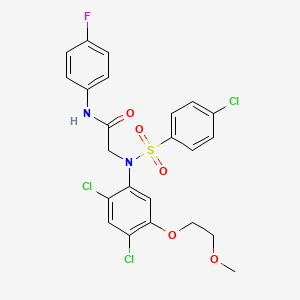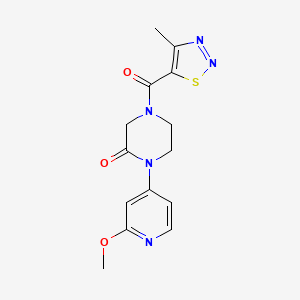
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is commonly known as MPTP, and it has a unique chemical structure that makes it a promising candidate for several research studies.
作用機序
The mechanism of action of MPTP is not fully understood. However, several studies have suggested that MPTP exerts its effects by inhibiting the activity of specific enzymes involved in various biological processes. Additionally, MPTP has been shown to interact with specific receptors in the body, leading to its various biological effects.
Biochemical and Physiological Effects
MPTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTP inhibits the activity of specific enzymes involved in inflammation and tumor growth. Additionally, MPTP has been shown to have a positive impact on the production of specific neurotransmitters in the brain, leading to its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MPTP is its unique chemical structure, which makes it a promising candidate for several research studies. Additionally, MPTP has been shown to have a low toxicity profile, making it a safe compound to use in various lab experiments. However, one of the limitations of MPTP is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on MPTP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential impact on specific biological processes. Finally, there is a need for more research on the synthesis and purification of MPTP to improve the efficiency and yield of the compound.
合成法
The synthesis of MPTP involves several steps, including the reaction of 4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one with 2-bromo-4-methoxypyridine, followed by the deprotection of the methoxy group using hydrochloric acid. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
MPTP has been extensively studied for its potential applications in the field of medicine. Several research studies have shown that MPTP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, MPTP has been shown to have a positive impact on neurodegenerative diseases such as Parkinson's disease. MPTP has also been studied for its potential applications in the field of agriculture, where it has been shown to have a positive impact on crop yields.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9-13(23-17-16-9)14(21)18-5-6-19(12(20)8-18)10-3-4-15-11(7-10)22-2/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDRVFNESSHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)
![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2428135.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)
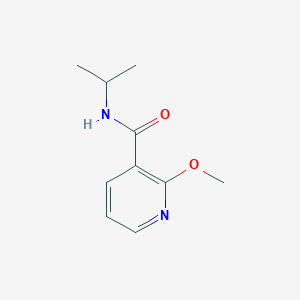

![4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2428141.png)
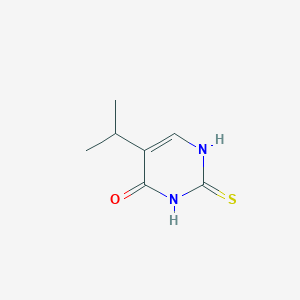
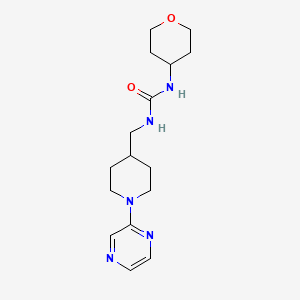

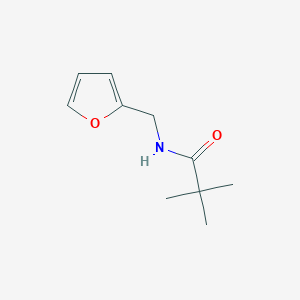
![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
